

2,3,5,6-Tetrachloropyridin-4-amine molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,3,5,6-Tetrachloropyridin-4-amine**

Cat. No.: **B181941**

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Structure and Properties of **2,3,5,6-Tetrachloropyridin-4-amine**

Executive Summary

This technical guide provides a comprehensive examination of **2,3,5,6-tetrachloropyridin-4-amine**, a highly functionalized heterocyclic compound. Intended for researchers, chemists, and professionals in drug development, this document synthesizes critical data on the molecule's physicochemical properties, a plausible synthetic route, and its detailed molecular structure as elucidated by modern spectroscopic techniques. While direct experimental spectra for this specific molecule are not widely published, this guide leverages established principles of spectroscopy and data from closely related analogues to present a robust and predictive structural analysis. Key safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.

Chemical Identity and Significance

2,3,5,6-Tetrachloropyridin-4-amine, also known as 4-Amino-2,3,5,6-tetrachloropyridine, is a chlorinated pyridine derivative.^[1] Its structure, featuring a primary amine group and four chlorine atoms on the pyridine ring, makes it a potentially valuable, though sterically hindered, building block in synthetic organic chemistry. The electron-withdrawing nature of the chlorine atoms significantly influences the electron density of the pyridine ring and the basicity of the amino group, dictating its reactivity. Analogous aminopyridines are recognized for their versatile

reactivity and are employed in the development of compounds with potential antimicrobial and anti-cancer activities.[2]

Physicochemical Properties

The fundamental physical and chemical properties of **2,3,5,6-tetrachloropyridin-4-amine** are summarized below. These characteristics are essential for its handling, storage, and application in experimental design.

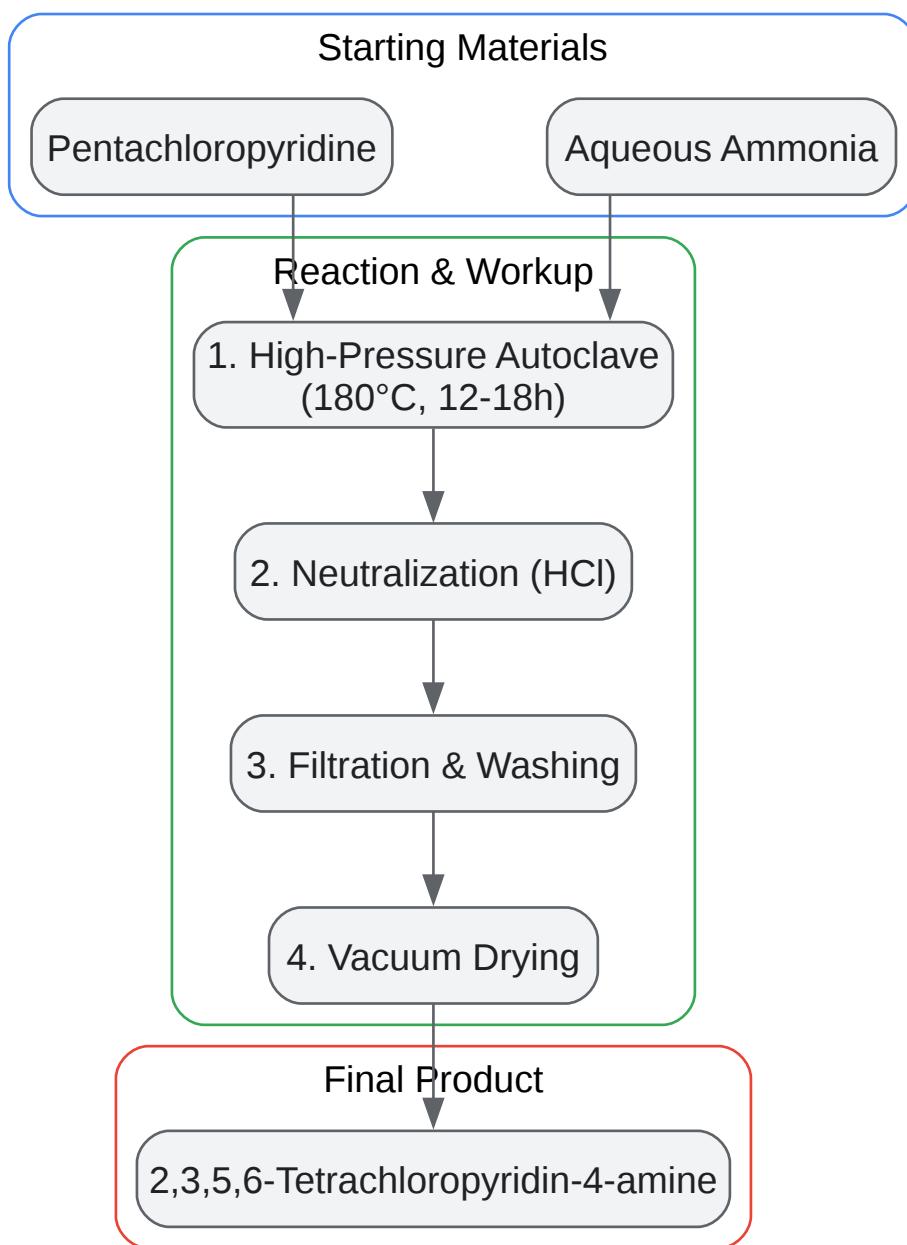
Property	Value	Reference
CAS Number	2176-63-8	[1][3][4]
Molecular Formula	C ₅ H ₂ Cl ₄ N ₂	[1][4]
Molecular Weight	231.89 g/mol	[1]
Melting Point	212 °C	[1]
Boiling Point	333.8 ± 37.0 °C (Predicted)	[1]
Density	1.746 ± 0.06 g/cm ³ (Predicted)	[1]
pKa	-3.41 ± 0.50 (Predicted)	[1]
Storage Temperature	2-8°C	[1]

Synthesis and Purification

While specific industrial-scale synthesis routes for **2,3,5,6-tetrachloropyridin-4-amine** are not prominently detailed in public literature, a logical approach involves the nucleophilic aromatic substitution of pentachloropyridine. The amination of highly halogenated pyridines is a known synthetic strategy.[5] The C4 position (para to the ring nitrogen) is highly activated towards nucleophilic attack, making it the most probable site for substitution.

Proposed Synthetic Pathway: Amination of Pentachloropyridine

The most plausible synthesis involves the reaction of pentachloropyridine with an ammonia source, such as aqueous ammonia or ammonia in a sealed vessel, under elevated temperature


and pressure. The solvent choice is critical and could range from water to polar aprotic solvents to facilitate the reaction.

Protocol 3.2: Representative Experimental Synthesis

Causality: This protocol is designed to favor the selective substitution at the C4 position. A sealed reaction vessel is necessary to maintain the concentration of the volatile ammonia nucleophile and to reach the temperatures required to overcome the activation energy for substitution on the electron-deficient ring.

- **Reactor Setup:** To a 100 mL high-pressure steel autoclave, add pentachloropyridine (10.0 g, 39.8 mmol) and 50 mL of concentrated aqueous ammonia (28-30%).
- **Sealing and Heating:** Seal the autoclave securely. Place it in a heating mantle behind a protective blast shield.
- **Reaction:** Heat the vessel to 180°C with vigorous stirring. Maintain this temperature for 12-18 hours. The internal pressure will increase significantly; ensure the reactor is rated for the expected conditions.
- **Cooling and Workup:** Allow the reactor to cool completely to room temperature. Carefully vent any residual pressure.
- **Isolation:** Open the reactor and transfer the resulting slurry to a beaker. Neutralize the mixture carefully with 6M HCl until the pH is approximately 7. The solid product will precipitate.
- **Purification:** Filter the crude product using a Büchner funnel and wash thoroughly with deionized water (3 x 50 mL) to remove any ammonium salts.
- **Drying:** Dry the collected solid in a vacuum oven at 60°C to a constant weight. The product can be further purified by recrystallization from a suitable solvent like ethanol or toluene if necessary.

Visualization of Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: 2D structure of **2,3,5,6-Tetrachloropyridin-4-amine**.

Crystallography and Intermolecular Interactions

No published crystal structure for **2,3,5,6-tetrachloropyridin-4-amine** was identified. However, the crystal structure of the related compound, 4-amino-3,5-dichloropyridine, provides valuable insight. In its solid state, molecules are assembled through N-H...N hydrogen bonds, where the

amino group of one molecule donates a hydrogen to the pyridine ring nitrogen of an adjacent molecule, forming supramolecular chains. [2] These chains are further stabilized by offset π - π stacking interactions between the pyridine rings. [2] It is highly probable that **2,3,5,6-tetrachloropyridin-4-amine** adopts a similar crystal packing motif, dominated by strong hydrogen bonding and aromatic stacking.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecule's symmetry, its NMR spectra are predicted to be remarkably simple.

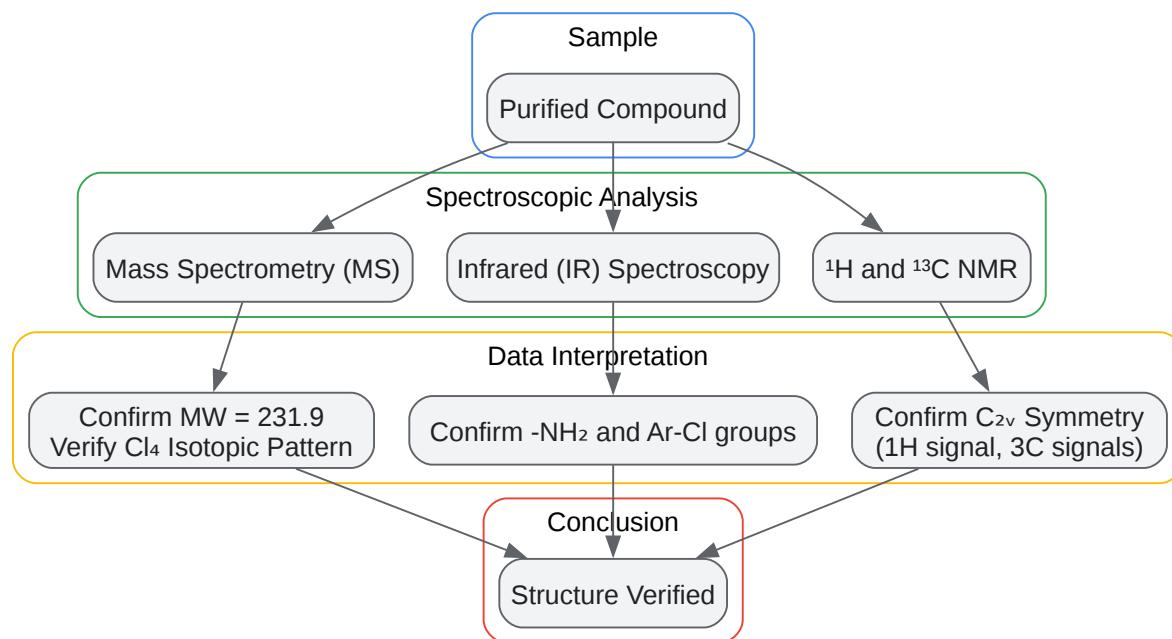
- ^1H NMR: The only protons are on the primary amine group (-NH₂). These would likely appear as a single, potentially broad peak in the region of 3.5-5.0 ppm. The exact chemical shift and peak shape would be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. [6]* ^{13}C NMR: The C_{2v} symmetry results in only three expected signals for the five carbon atoms in the pyridine ring.
 - C4 (C-NH₂): This carbon would appear as one distinct signal.
 - C3/C5 (C-Cl): These two equivalent carbons would produce a single signal.
 - C2/C6 (C-Cl): These two equivalent carbons, adjacent to the ring nitrogen, would produce a third signal, likely shifted further downfield due to the nitrogen's deshielding effect.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups. For this primary aromatic amine, the following vibrations are expected:

- N-H Stretching: As a primary amine, two distinct bands are expected in the 3300-3500 cm^{-1} region. [7] These correspond to the asymmetric and symmetric N-H stretching modes. [6]* N-H Bending: A characteristic "scissoring" vibration for the -NH₂ group should appear in the 1580-1650 cm^{-1} range. [7]* C-N Stretching: The stretching vibration for the aromatic C-N bond is expected to be strong and appear in the 1250-1335 cm^{-1} region. [7]* C-Cl Stretching: Strong absorptions corresponding to C-Cl bond stretching are expected in the fingerprint region, typically below 850 cm^{-1} .

Mass Spectrometry (MS)


Mass spectrometry is a definitive tool for confirming the molecular weight and elemental composition.

- Nitrogen Rule: The molecule contains two nitrogen atoms (an even number). Therefore, its molecular ion (M^+) peak will have an even mass-to-charge (m/z) ratio. [6]* Molecular Ion and Isotopic Pattern: The calculated molecular weight is 231.89 g/mol. The mass spectrum will exhibit a highly characteristic isotopic cluster for the molecular ion due to the presence of four chlorine atoms (^{35}Cl and ^{37}Cl isotopes). The most abundant peak in this cluster (corresponding to $\text{C}_5\text{H}_2^{35}\text{Cl}_4\text{N}_2$) would be at m/z 230. The cluster will show peaks at M, M+2, M+4, M+6, and M+8 with a distinctive intensity ratio, providing unambiguous confirmation of four chlorine atoms.

Summary of Predicted Spectroscopic Data

Technique	Feature	Predicted Observation	Rationale
^1H NMR	-NH ₂ Protons	~3.5-5.0 ppm (broad singlet)	Chemical exchange and H-bonding.
^{13}C NMR	Aromatic Carbons	3 distinct signals	C_{2v} symmetry makes C2/C6 and C3/C5 pairs equivalent.
IR	N-H Stretch	Two bands at ~3300-3500 cm^{-1}	Primary amine symmetric & asymmetric stretches. [6][7]
IR	N-H Bend	One band at ~1580-1650 cm^{-1}	Primary amine scissoring vibration. [7]
MS	Molecular Ion (M^+)	m/z 230 (most abundant peak)	Corresponds to $\text{C}_5\text{H}_2^{35}\text{Cl}_4\text{N}_2$.
MS	Isotopic Cluster	M, M+2, M+4, M+6, M+8	Characteristic pattern for a molecule with four chlorine atoms.

Workflow for Structural Verification

[Click to download full resolution via product page](#)

Caption: Logical workflow for the comprehensive structural verification of the target molecule.

Safety and Handling

2,3,5,6-Tetrachloropyridin-4-amine is classified as a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.

- Primary Hazards: The compound is toxic if swallowed, toxic in contact with skin, and toxic if inhaled. [4][8] * H301: Toxic if swallowed
 - H311: Toxic in contact with skin
 - H331: Toxic if inhaled

- Handling:
 - Always use in a well-ventilated area or a chemical fume hood. [9] * Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. [9] * Avoid breathing dust, fumes, or vapors. [9] * Wash hands thoroughly after handling. [8] * Do not eat, drink, or smoke in areas where the chemical is handled or stored. [8]* Emergency Response: In case of ingestion, seek immediate emergency medical help. [8]If the substance comes into contact with skin, wash immediately with plenty of soap and water. [9]

Conclusion

2,3,5,6-Tetrachloropyridin-4-amine is a symmetrically substituted pyridine with well-defined, albeit predictable, structural and spectroscopic properties. Its planar, electron-deficient aromatic system and primary amine functionality are its key chemical features. While experimental data is sparse, analysis based on foundational spectroscopic principles and comparison with close structural analogues allows for a confident characterization of its molecular structure. The pronounced toxicity of the compound necessitates strict adherence to safety protocols during its handling and use. This guide serves as a foundational resource for scientists intending to utilize this compound in further research and development.

References

- Cenmed Enterprises. (n.d.). **2,3,5,6-Tetrachloropyridin-4-amine** (C007B-606425).
- Ashokan, A., et al. (2024). 4-Amino-3,5-dichloropyridine.
- Google Patents. (n.d.). CN1923810A - Chemical synthesis method of 4-amino-3,5,6-trichloropyridine-2-formic acid.
- Google Patents. (n.d.). US4703123A - Process for producing 2,3,5,6-tetrachloropyridine.
- Illinois State University. (n.d.). Infrared Spectroscopy.
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
- European Patent Office. (n.d.). Process for preparing 2,3,5,6-tetrachloropyridine and pentachloropyridine.
- Chemdad. (n.d.). **2,3,5,6-TETRACHLOROPYRIDIN-4-AMINE**.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2,3,5,6-TETRACHLOROPYRIDIN-4-AMINE Three Chongqing Chemdad Co. , Ltd [chemdad.com]
- 2. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3,5,6-TETRACHLOROPYRIDIN-4-AMINE | 2176-63-8 [chemicalbook.com]
- 4. cenmed.com [cenmed.com]
- 5. Buy 4-Amino-2,3,5,6-tetrafluoropyridine (EVT-328255) | 1682-20-8 [evitachem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2,3,5,6-Tetrachloropyridin-4-amine molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b181941#2-3-5-6-tetrachloropyridin-4-amine-molecular-structure\]](https://www.benchchem.com/product/b181941#2-3-5-6-tetrachloropyridin-4-amine-molecular-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com